4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
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Overview
Description
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H4ClFN2O . It is a part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various chemical reactions . For instance, the SEM group of a compound can be deprotected by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde can be represented by the SMILES string Fc1c(Cl)c2cc[nH]c2nc1C=O . The InChI key for this compound is QISMYSWHALACQU-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . The exact reactions for the synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde are not specified in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde are as follows: it is a solid compound with a molecular weight of 198.58 . The compound’s CAS Number is 1246088-61-8 .Scientific Research Applications
Synthesis of Fluorinated Pyrroles
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a compound that finds utility in the synthesis of fluorinated pyrroles, which are of interest due to their potential pharmaceutical applications. Surmont et al. (2009) developed a methodology for efficiently preparing 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination and subsequent aromatization, providing a new pathway to various 3-fluorinated pyrroles Surmont et al., 2009.
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives
Another application of related chemical structures involves the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing the versatility of pyrrolopyridine scaffolds in heterocyclic chemistry. This synthesis was achieved through the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes, resulting in tricyclic heterocycles in good yields. This method underscores the compound's role in generating complex heterocyclic structures, which could be pivotal in drug discovery and development H. A. A. El-Nabi, 2004.
Heterocyclic Chalcones and Dipyrazolopyridines Synthesis
In a study by Quiroga et al. (2010), 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized via the Vilsmeier–Haack reaction. These carbaldehydes served as precursors for further chemical transformations, including the creation of chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines. This research demonstrates the compound's applicability in synthesizing diverse heterocyclic compounds, which are important in medicinal chemistry for their potential biological activities Quiroga et al., 2010.
Synthesis of Pyrrolopyrimidine and Pyridopyrimidine Derivatives
Zinchenko et al. (2018) explored the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This work illustrates the potential for constructing biologically active compounds from pyrrolopyridine precursors, highlighting the significance of such structures in the development of new pharmacological agents Zinchenko et al., 2018.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-6-4-1-2-11-8(4)12-5(3-13)7(6)10/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMYSWHALACQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)Cl)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678445 |
Source
|
Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
CAS RN |
1246088-61-8 |
Source
|
Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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